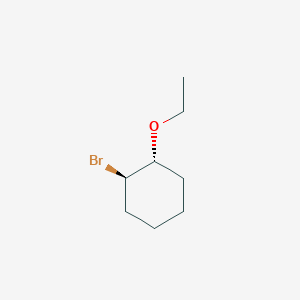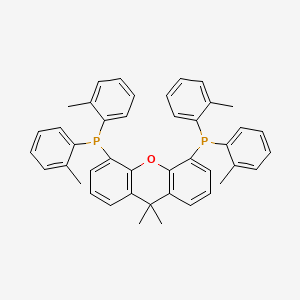
4-Amino-2-(ethoxymethyl)pteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxymethyl)pteridin-4-amine: is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures containing nitrogen atoms at specific positions, making them significant in various biological and chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethoxymethyl)pteridin-4-amine typically involves the reaction of pteridine derivatives with ethoxymethylating agents under controlled conditions. One common method includes the use of ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Ethoxymethyl)pteridin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of different substituted pteridines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles like amines or thiols
Major Products Formed:
Oxidation: Pteridin-4-one derivatives
Reduction: Dihydropteridine derivatives
Substitution: Substituted pteridines with different functional groups
Applications De Recherche Scientifique
2-(Ethoxymethyl)pteridin-4-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(ethoxymethyl)pteridin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in metabolic pathways, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect pathways related to folate metabolism, as pteridine derivatives are structurally similar to folic acid and its analogs.
Comparaison Avec Des Composés Similaires
Dihydrobiopterin: A reduced form of pteridine involved in various enzymatic reactions.
Tetrahydrobiopterin: Another reduced form that acts as a cofactor in the synthesis of neurotransmitters.
Propriétés
Numéro CAS |
133915-13-6 |
|---|---|
Formule moléculaire |
C9H11N5O |
Poids moléculaire |
205.22 g/mol |
Nom IUPAC |
2-(ethoxymethyl)pteridin-4-amine |
InChI |
InChI=1S/C9H11N5O/c1-2-15-5-6-13-8(10)7-9(14-6)12-4-3-11-7/h3-4H,2,5H2,1H3,(H2,10,12,13,14) |
Clé InChI |
CTMOVSGFLPGTRS-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=NC2=NC=CN=C2C(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-6-methoxy-1H-benzo[d]imidazole](/img/structure/B14143173.png)
![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)
![2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14143192.png)
![2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14143207.png)

![Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate](/img/structure/B14143211.png)

![5-methylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143227.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)


![2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14143244.png)
![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide](/img/structure/B14143245.png)
![2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14143247.png)
